Morinidazole (R enantiomer)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

R-モリンダゾールは、第3世代の5-ニトロイミダゾール系抗菌剤です。これは、モリンダゾールの立体異性体であり、特にR-エナンチオマーです。 この化合物は現在、アメーバ症、トリコモナス症、および嫌気性細菌感染症の治療薬として臨床開発中です .

準備方法

合成ルートと反応条件

R-モリンダゾールは、2-メチル-5-ニトロイミダゾールを様々な試薬と反応させて目的の生成物を生成する多段階プロセスによって合成されます。合成には通常、以下の手順が含まれます。

ニトロ化: 2-メチルイミダゾールをニトロ化して2-メチル-5-ニトロイミダゾールを生成します。

アルキル化: 適切なアルキル化剤を用いて2-メチル-5-ニトロイミダゾールをアルキル化し、モルホリン環を導入します。

工業生産方法

R-モリンダゾールの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 プロセスには、反応の進行と最終生成物の純度を監視するために、超高性能液体クロマトグラフィーと四重極型飛行時間型質量分析などの高度な技術が使用されます .

化学反応の分析

反応の種類

R-モリンダゾールは、以下を含む様々な化学反応を起こします。

酸化: ニトロ基を酸化して、ニトロソ誘導体とヒドロキシルアミン誘導体を作成します。

還元: ニトロ基を還元して、アミノ誘導体を作成します。

置換: ニトロ基を他の官能基に置換する.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とオゾンが含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素ガスが含まれます。

主要な生成物

これらの反応から生成される主な生成物には、ニトロソ、ヒドロキシルアミン、およびアミノ誘導体があり、これらは様々な生物活性を持ちます .

科学的研究の応用

R-モリンダゾールは、以下を含む幅広い科学研究の応用範囲を持っています。

化学: ニトロイミダゾールの反応性を調べるためのモデル化合物として使用されます。

生物学: 様々な生物学的経路に対する効果、および抗菌剤としての可能性を調査されています。

医学: アメーバ、トリコモナス膣炎、および嫌気性細菌によって引き起こされる感染症の治療薬として臨床開発中です。

作用機序

R-モリンダゾールは、標的生物内でレドックス中間体代謝物を生成することで抗菌効果を発揮します。この中間体はDNA鎖の切断を引き起こし、DNA修復を阻害し、最終的には細胞死につながります。 分子標的には、微生物内のDNAと電子伝達タンパク質が含まれます .

類似化合物との比較

R-モリンダゾールは、メトロニダゾールやチニダゾールなどの他の5-ニトロイミダゾール化合物に似ています。それは、それを際立たせる独特の特性を持っています。

類似化合物

- メトロニダゾール

- チニダゾール

- セクニダゾール

- オルニダゾール

生物活性

Morinidazole is a novel 5-nitroimidazole derivative that has garnered interest for its antimicrobial properties, particularly in treating anaerobic bacterial infections. This article focuses on the biological activity of the R enantiomer of morinidazole, detailing its pharmacological effects, clinical efficacy, and metabolic pathways.

Chemical and Pharmacological Profile

Morinidazole is characterized by its chiral structure, existing as two enantiomers: R and S. The R enantiomer has been studied for its distinct biological activity compared to the racemic mixture.

Key Properties:

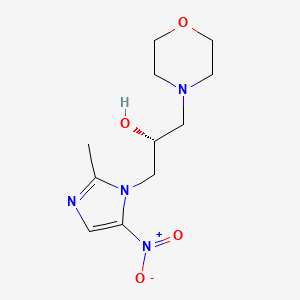

- Chemical Structure: R-enantiomer of morinidazole is identified as R,S-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol.

- Mechanism of Action: It exhibits antibacterial activity primarily against anaerobic bacteria, making it suitable for treating conditions like pelvic inflammatory disease (PID) and other anaerobic infections .

Clinical Efficacy

A multicenter phase IV clinical trial evaluated the effectiveness and safety of morinidazole in treating PID. The study involved administering 500 mg of morinidazole intravenously twice daily for 14 days, alongside levofloxacin.

Results:

- Clinical Resolution Rates: The overall clinical resolution rate was approximately 82.49% in the primary efficacy population (PPS) at the test of cure (TOC) visit, with a bacteriological success rate of 87.5% .

- Adverse Events: The rate of drug-related adverse events was reported at 27.43%, with no serious adverse events or deaths during the study period .

Comparative Antimicrobial Activity

Morinidazole's antimicrobial activity was compared with other standard treatments such as metronidazole and tinidazole. The results indicated that morinidazole demonstrated superior or equivalent effectiveness against isolated pathogenic anaerobes, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .

| Antimicrobial Agent | MIC Range (µg/mL) | Effectiveness |

|---|---|---|

| Morinidazole | 1 - 8 | Stronger or equal to metronidazole and tinidazole |

| Metronidazole | Varies | Standard treatment for anaerobic infections |

| Tinidazole | Varies | Standard treatment for anaerobic infections |

Metabolism and Pharmacokinetics

The pharmacokinetic profile of morinidazole reveals significant insights into its metabolism. A study highlighted that morinidazole undergoes N(+)-glucuronidation, primarily catalyzed by the enzyme UGT1A9.

Key Findings:

- Elimination Pathway: Approximately 35% of the administered dose is eliminated via renal excretion as glucuronides.

- Enantioselectivity: The plasma exposure of the R-enantiomer glucuronide was found to be significantly higher than that of the S-enantiomer, indicating a stereoselective metabolism .

Case Studies

Several case studies have illustrated morinidazole’s application in clinical settings:

-

Case Study on PID Treatment:

- A cohort of women diagnosed with PID received morinidazole as part of their treatment regimen.

- Results showed a high clinical cure rate even among patients who had previously received ineffective antibiotic therapy.

-

Comparison with Traditional Therapies:

- In a comparative analysis involving patients treated with metronidazole versus morinidazole, those receiving morinidazole exhibited faster resolution of symptoms and fewer side effects.

特性

IUPAC Name |

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZGHCHCYRSPIV-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@@H](CN2CCOCC2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。